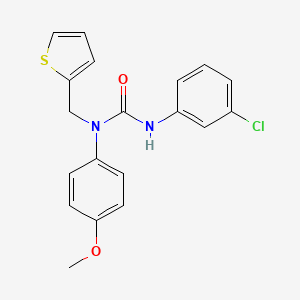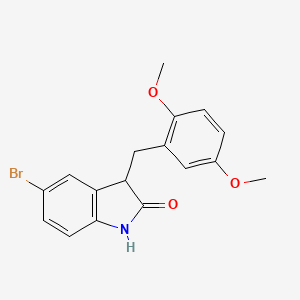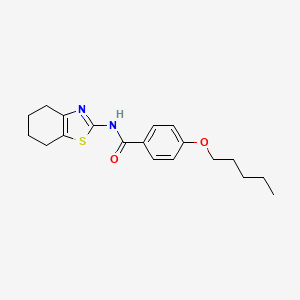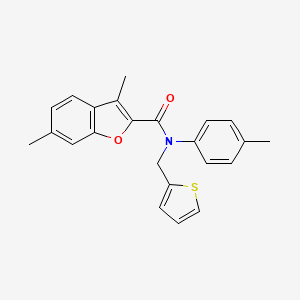![molecular formula C23H28N4O3 B11362605 N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11362605.png)
N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a phenoxyacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving appropriate halogenated intermediates.
Attachment of the Phenoxyacetamide Group: This step involves the coupling of the benzodiazole intermediate with 4-methylphenoxyacetic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and phenoxyacetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated intermediates and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole and phenoxyacetamide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its structural complexity and potential bioactivity.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Its structural components suggest it may have activity against certain diseases, possibly acting as an antiviral, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The morpholine ring may facilitate binding to certain proteins, while the benzodiazole core could interact with nucleic acids or other biomolecules. The phenoxyacetamide group may enhance the compound’s solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide: This compound also features a morpholine ring and a phenoxyacetamide group but differs in the core structure, which is based on naphthalene instead of benzodiazole.
N-cyclohexyl-2-[2-ethoxy-4-(3-morpholinyl)propyl]phenoxyacetamide: Similar in having a morpholine ring and phenoxyacetamide group but with different substituents and core structure.
Uniqueness
N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to its combination of a benzodiazole core, morpholine ring, and phenoxyacetamide group. This unique structure may confer specific biological activities and chemical properties not found in similar compounds.
Propriétés
Formule moléculaire |
C23H28N4O3 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H28N4O3/c1-3-27-21-9-6-18(24-23(28)16-30-19-7-4-17(2)5-8-19)14-20(21)25-22(27)15-26-10-12-29-13-11-26/h4-9,14H,3,10-13,15-16H2,1-2H3,(H,24,28) |
Clé InChI |
FYXPTTRXRFGMAM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C)N=C1CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11362533.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanone](/img/structure/B11362542.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11362554.png)
![2-(ethylsulfonyl)-N-(2-fluorophenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}pyrimidine-4-carboxamide](/img/structure/B11362559.png)



![5-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11362583.png)

![2-(2-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide](/img/structure/B11362598.png)

![N-(2,6-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11362603.png)
![N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B11362604.png)
